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Compound of Interest

Compound Name: 4-(4-Iodophenoxy)oxane

CAS No.: 144808-72-0

Cat. No.: B115865 Get Quote

Introduction: The Bifunctional Linker Strategy
4-(4-Iodophenoxy)oxane (also referred to as 4-(4-iodophenoxy)tetrahydropyran) represents a

"privileged" building block in medicinal chemistry and materials science. Its structural utility lies

in its dual-functionality:

The Aryl Iodide: A highly reactive electrophile for Palladium-catalyzed cross-coupling,

superior to bromides or chlorides in oxidative addition rates.

The THP Ether: A robust masking group for a phenol. Unlike simple methoxy groups, the

tetrahydropyranyl (THP) ether can be cleaved under mild acidic conditions to reveal a free

hydroxyl group after the carbon skeleton has been constructed.

This Application Note details optimized protocols for utilizing this molecule in Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig couplings, specifically tailored to preserve the acid-

sensitive THP moiety during the C-C or C-N bond-forming step.

Molecule Profile[1][2][3][4]
IUPAC Name: 4-(4-iodophenoxy)oxane

Functional Motifs:para-substituted aryl iodide; cyclic acetal (THP ether).

Key Stability Constraint: Stable to base and nucleophiles; labile to aqueous acid (pH < 4).
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Strategic Reaction Landscape
The following diagram illustrates the divergent synthesis pathways accessible from this single

precursor.
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Figure 1: Divergent synthesis pathways. The iodine handle allows versatile coupling while the

THP group remains inert.

Protocol Module A: Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl ethers. Challenge: The electron-donating oxygen at the para

position slightly deactivates the C-I bond compared to electron-deficient rings, but the iodine

leaving group compensates for this. Critical Control: Use a base that does not hydrolyze the

THP ether. Potassium Carbonate (

) is preferred over hydroxides.

Materials
Substrate: 4-(4-Iodophenoxy)oxane (1.0 equiv)

Partner: Aryl Boronic Acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and high

turnover.

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
Setup: Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and

Pd(dppf)Cl₂ (0.05 equiv).

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes.

Solvation: Add degassed 1,4-dioxane (concentration 0.2 M) via syringe, followed by the

aqueous

solution.

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Note: The product will

often be more polar than the iodide but less polar than the boronic acid).

Workup (Crucial):

Cool to room temperature.[2][3]

Dilute with Ethyl Acetate.[4]

Wash with saturated

(Do NOT use 1M HCl, as this will cleave the THP group).

Dry over

, filter, and concentrate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5225241/
https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydropyrans.shtm
https://pdf.benchchem.com/2635/Application_Notes_and_Protocols_for_Sonogashira_Coupling_of_4_Iodo_3_5_dimethylphenyl_acetate.pdf
https://www.researchgate.net/publication/378291256_Protocol_for_Sonogashira_coupling_of_alkynes_and_aryl_halides_via_nickel_catalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Module B: Sonogashira Coupling
Objective: Introduction of an alkyne handle for "Click" chemistry or conjugation extension.

Mechanism: The reaction proceeds via a dual catalytic cycle involving Pd(0) and Cu(I).[3][5]

Materials
Substrate: 4-(4-Iodophenoxy)oxane (1.0 equiv)

Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[3]

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

Co-Catalyst: CuI (1 mol%)

Base/Solvent: Triethylamine (

) / THF (1:1 ratio)

Step-by-Step Methodology
Catalyst Pre-mix: In a glovebox or under active

flow, combine Pd(PPh₃)₂Cl₂ and CuI in the reaction vessel.

Substrate Addition: Add the aryl iodide and dissolve in anhydrous THF/Triethylamine.

Initiation: Add the terminal alkyne dropwise.

Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (checked by LC-MS),

heat to 50°C.

Note: Iodides are reactive enough that room temperature is often sufficient, minimizing

homocoupling of the alkyne (Glaser coupling).

Purification: Filter through a celite pad to remove palladium black. Concentrate and purify via

silica gel chromatography.

Protocol Module C: Buchwald-Hartwig Amination
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Objective: Creating C-N bonds (Aniline derivatives). Scientific Insight: Electron-rich aryl iodides

(like our substrate) can be reluctant to undergo oxidative addition with older generation

catalysts. We utilize Xantphos or RuPhos, which are bulky, electron-rich ligands designed to

facilitate both oxidative addition and reductive elimination in difficult substrates.
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Figure 2: The catalytic cycle emphasizes the necessity of the base in the deprotonation step

prior to reductive elimination.

Protocol
Reagents:

Substrate (1.0 equiv)

Primary/Secondary Amine (1.2 equiv)

Catalyst:

(2 mol%) + Xantphos (4 mol%)
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Base:

(3.0 equiv) or NaOtBu (1.5 equiv).

Solvent: Toluene (anhydrous).

Procedure:

Combine Pd source, ligand, and base in a sealed tube under Argon.

Add Toluene, Substrate, and Amine.[6]

Heat to 100°C for 12–16 hours.

Caution: NaOtBu is a strong base. While THP is stable, ensure no other base-sensitive

groups are present on the amine partner.

Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps based on

standard reactivity profiles of p-alkoxy aryl iodides.

Variable Suzuki-Miyaura Sonogashira Buchwald-Hartwig

Typical Yield 85–95% 80–90% 70–85%

Primary Side Product
Protodeboronation of

Boronic Acid

Glaser Coupling

(Alkyne dimer)

Hydrodehalogenation

(Ar-H)

THP Stability Risk
Low (Avoid acidic

workup)
Low

Low (Stable to

NaOtBu)

Troubleshooting (Low

Yield)

Switch to

; Increase Temp to

100°C.

Degas solvent

thoroughly (remove

); Add more CuI.

Switch ligand to

BrettPhos; Ensure

anhydrous conditions.
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Suzuki-Miyaura General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed

Cross-Coupling Reactions of Organoboron Compounds.

Sonogashira Coupling of Aryl Iodides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira

Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Buchwald-Hartwig Conditions for Electron-Rich Ethers: Surry, D. S., & Buchwald, S. L.

(2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

THP Ether Stability & Deprotection: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective

Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference text for

stability data cited in Section 1).

DNA-Compatible Suzuki Coupling (Relevant for aqueous/mild conditions): Li, Y., & Huang, Y.

(2018).[8][9] DNA-Compatible Suzuki-Miyaura Cross-Coupling. [8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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